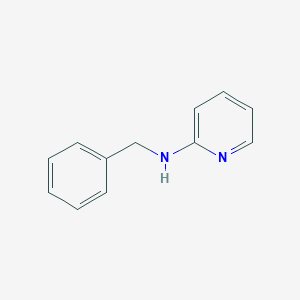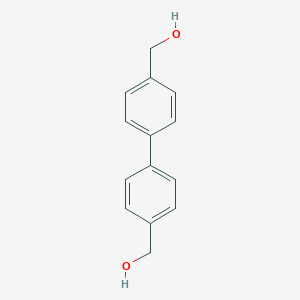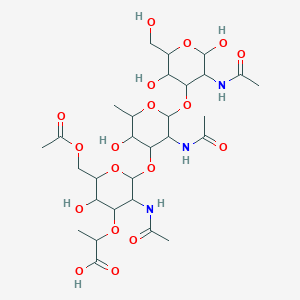
O-Specific antigen, yersinia ruckerii
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Yersinia ruckerii is a gram-negative bacterium that causes enteric redmouth disease in fish. The O-specific antigen of Y. ruckerii is an important component of its outer membrane and plays a crucial role in its virulence. The O-specific antigen is a polysaccharide that is composed of repeating units of sugar molecules. The structure of the O-specific antigen is unique to each strain of Y. ruckerii and can be used to identify and differentiate between different strains.
Mécanisme D'action
The O-specific antigen of Y. ruckerii plays a crucial role in the virulence of the bacterium by protecting it from the host immune system. The O-specific antigen acts as a shield, preventing the host immune system from recognizing and attacking the bacterium. The O-specific antigen also plays a role in the attachment of the bacterium to host cells, allowing it to establish an infection.
Effets Biochimiques Et Physiologiques
The O-specific antigen of Y. ruckerii has been shown to have a number of biochemical and physiological effects on the host immune system. The O-specific antigen can induce the production of specific antibodies that recognize and bind to the bacterium. The O-specific antigen can also activate specific immune cells, such as macrophages and neutrophils, which are involved in the clearance of bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
The O-specific antigen of Y. ruckerii has several advantages for use in lab experiments. The structure of the O-specific antigen is well characterized, and specific antibodies can be generated against it. The O-specific antigen can also be used to identify and differentiate between different strains of Y. ruckerii. However, the synthesis of the O-specific antigen is a complex process that requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on the O-specific antigen of Y. ruckerii. One area of research is the development of vaccines against Y. ruckerii using the O-specific antigen as a target. Another area of research is the identification of specific enzymes involved in the synthesis of the O-specific antigen, which could be targeted for the development of new antibiotics. Additionally, the role of the O-specific antigen in the attachment of Y. ruckerii to host cells could be further investigated to identify new targets for the prevention and treatment of enteric redmouth disease in fish.
Méthodes De Synthèse
The synthesis of the O-specific antigen of Y. ruckerii involves the sequential addition of sugar molecules by specific enzymes. The genes encoding these enzymes are located in the bacterial genome and are regulated by various environmental factors. The synthesis of the O-specific antigen is a complex process that requires the coordinated action of multiple enzymes.
Applications De Recherche Scientifique
The O-specific antigen of Y. ruckerii has been the subject of extensive scientific research due to its importance in the virulence of the bacterium. The structure of the O-specific antigen has been characterized using a variety of techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The role of the O-specific antigen in the immune response of fish has also been investigated.
Propriétés
Numéro CAS |
132194-17-3 |
|---|---|
Nom du produit |
O-Specific antigen, yersinia ruckerii |
Formule moléculaire |
C29H47N3O18 |
Poids moléculaire |
725.7 g/mol |
Nom IUPAC |
2-[3-acetamido-2-[3-acetamido-2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-methyloxan-4-yl]oxy-6-(acetyloxymethyl)-5-hydroxyoxan-4-yl]oxypropanoic acid |
InChI |
InChI=1S/C29H47N3O18/c1-9-20(38)24(18(31-12(4)35)28(46-9)49-23-17(30-11(3)34)27(43)47-15(7-33)21(23)39)50-29-19(32-13(5)36)25(45-10(2)26(41)42)22(40)16(48-29)8-44-14(6)37/h9-10,15-25,27-29,33,38-40,43H,7-8H2,1-6H3,(H,30,34)(H,31,35)(H,32,36)(H,41,42) |
Clé InChI |
PXNAZVMNQPLLQE-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)O)NC(=O)C)NC(=O)C)OC3C(C(C(C(O3)COC(=O)C)O)OC(C)C(=O)O)NC(=O)C)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)O)NC(=O)C)NC(=O)C)OC3C(C(C(C(O3)COC(=O)C)O)OC(C)C(=O)O)NC(=O)C)O |
Synonymes |
O-specific antigen, Yersinia ruckerii O-specific antigen, YR |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene](/img/structure/B160610.png)
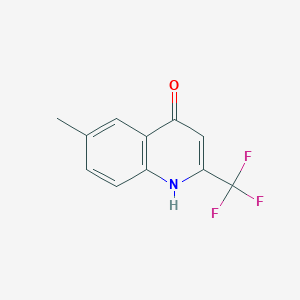
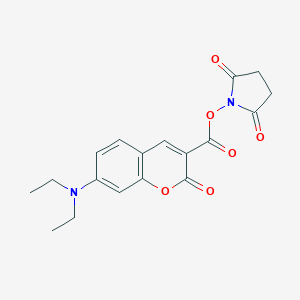
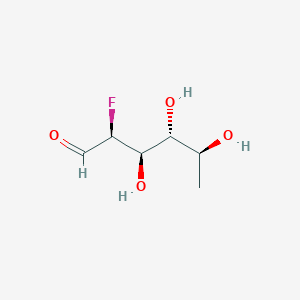
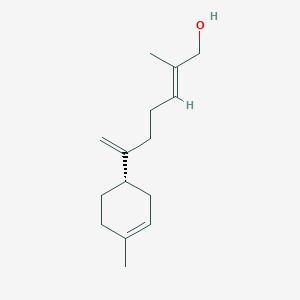
![6,8-Dimethyl-3H-imidazo[4,5-H]quinoline](/img/structure/B160620.png)
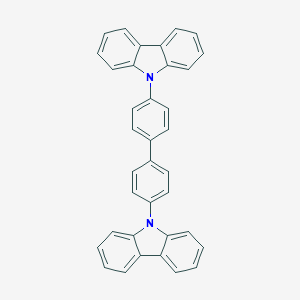
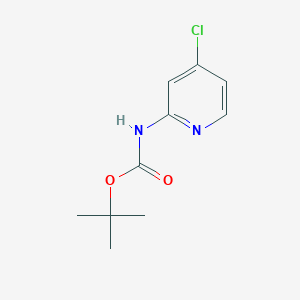
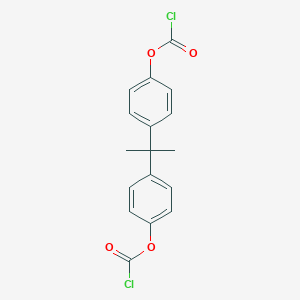
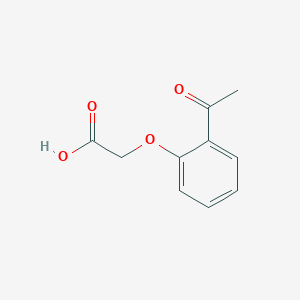
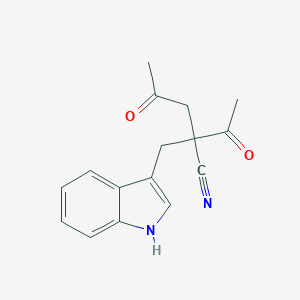
![3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B160634.png)
